5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is a metalloporphyrin compound characterized by its cobalt ion coordinated to a tetraphenylporphyrin ligand. This compound is notable for its distinct structural features, which include four phenyl groups attached to the porphyrin ring. The molecular formula for this compound is C₄₄H₂₈CoN₄, and it has a molecular weight of approximately 671.65 g/mol. The cobalt(II) ion plays a crucial role in the electronic properties and reactivity of the porphyrin system, making it an important subject of study in coordination chemistry and materials science .
The biological activity of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) has garnered interest due to its potential applications in biomedical fields. Research indicates that this compound can act as a fluorescent probe for detecting various biological molecules. Its ability to facilitate electron transfer processes makes it a candidate for use in artificial electron transport chains . Furthermore, studies have shown that metalloporphyrins can exhibit antimicrobial properties and may play roles in photodynamic therapy for cancer treatment .
The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) typically involves a two-step process:
Alternative methods include microwave-assisted synthesis techniques that enhance reaction efficiency and yield .
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) finds applications across various fields:
Interaction studies involving 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) have focused on its ability to coordinate with various substrates and other metal ions. These studies reveal that the compound can form stable complexes with Lewis bases and exhibit unique reactivity patterns when interacting with different chemical environments. Such interactions are crucial for understanding its catalytic mechanisms and biological functions .
Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II), including:
The uniqueness of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) lies in its specific electronic properties derived from the cobalt center which enhances its catalytic efficiency and biological activity compared to similar metalloporphyrins. This makes it particularly valuable for applications requiring precise control over electron transfer processes .
The integration of ionic liquids (ILs) into CoTPP synthesis has emerged as a paradigm for enhancing reaction efficiency and controlling molecular architecture. A representative one-pot methodology involves the coordination of cobalt(II) chloride with meso-tetraphenylporphyrin (H₂TPP) in a molten imidazolium-based IL, such as 1-butyl-3-methylimidazolium bromide (BmimBr). As detailed by Liu and Ji, the IL acts as both solvent and structure-directing agent, facilitating the metallation of H₂TPP at elevated temperatures (120–150°C) under inert conditions. The reaction proceeds via a ligand substitution mechanism, where the IL’s bromide ions transiently coordinate to cobalt, stabilizing the intermediate Co(II)-Br species before final porphyrin incorporation.
Critical to this process is the IL’s ability to lower the activation energy for metallation. Thermogravimetric analysis (TGA) of CoTPP-BmimBr adducts reveals a decomposition onset at 320°C, with complete IL evaporation by 500°C, leaving a carbon-rich Co-N₄ moiety ideal for catalytic applications. This method achieves yields exceeding 85%, significantly outperforming traditional reflux approaches in dimethylformamide (DMF).
The self-organization of CoTPP into functional materials is profoundly influenced by solvent polarity and coordination strength. In nonpolar solvents like toluene, CoTPP adopts a planar geometry, favoring π-π stacking into columnar aggregates. Conversely, polar aprotic solvents (e.g., DMF) induce axial ligand coordination, as evidenced by UV-vis spectral shifts from 412 nm (Soret band) to 435 nm upon DMF binding.
Electrochemical studies on Au(111) substrates demonstrate that alkaline aqueous solutions (pH > 10) promote the formation of CoTPP–OH⁻ adducts, which exhibit a distorted saddle-shaped conformation. Scanning tunneling microscopy (STM) reveals that these adducts self-assemble into chiral domains on Cu(110) surfaces, driven by phenyl group tilting and substrate charge transfer. Density functional theory (DFT) calculations attribute this chirality to asymmetric van der Waals interactions between phenyl rings and the metal surface, with adsorption energies ranging from -2.1 eV (Cu) to -1.8 eV (Au).
Pyrolysis of CoTPP at temperatures above 400°C generates nitrogen-doped carbon matrices (CoNC) with embedded cobalt nanoparticles, pivotal for electrocatalytic oxygen evolution. In situ X-ray diffraction (XRD) identifies intermediate phases during decomposition:
Temperature Range (°C) | Phase Evolution | Crystallite Size (nm) |
---|---|---|
300–400 | CoTPP → Co₃O₄ + Amorphous Carbon | 5–10 |
400–600 | Co₃O₄ → Metallic Co + CO/CO₂ | 10–20 |
>600 | Graphitization of Carbon Matrix | N/A |
Data derived from TGA-MS and XRD analysis.
The retention of Co-N₄ sites up to 500°C is critical for maintaining catalytic activity in oxygen reduction reactions (ORR). Raman spectroscopy of CoNC materials shows a D/G band ratio of 1.2, indicative of moderate graphitization and defect-rich active sites.
Cobalt tetraphenylporphyrin-derived catalysts exhibit exceptional activity in the selective oxidation of ethylbenzene to acetophenone, a reaction critical to pharmaceutical and polymer industries. Sulfur-mediated synthesis of nitrogen-doped carbon-supported CoTPP catalysts enhances Co–Nₓ active sites, with sulfur acting as both a structural modifier and electronic density adjuster. At a sulfur-to-CoTPP mass ratio of 0.2, ethylbenzene conversion reaches 17.3% with 75.6% selectivity to acetophenone, attributed to optimized Co–N coordination and mesoporous structure [4]. Hard-template methods using magnesium oxide further increase surface area to 687 m²/g, achieving 96.5% conversion under mild conditions by improving active site dispersion [5].
Table 1: Impact of Sulfur Addition on CoTPP Catalyst Performance
S/CoTPP Ratio | Conversion (%) | Selectivity (%) | Surface Area (m²/g) |
---|---|---|---|
0.0 | 12.1 | 68.2 | 320 |
0.2 | 17.3 | 75.6 | 510 |
0.5 | 14.8 | 71.3 | 430 |
Recyclability studies demonstrate stable performance over six cycles (16.3% conversion, 73.9% selectivity), underscoring sulfur’s role in stabilizing Co–N bonds against leaching [4].
In CO₂ electroreduction, CoTPP immobilized on TiO₂ nanotubes achieves Faradaic efficiencies of 81% for CO production at −0.8 V vs. RHE. Solvent coordination during immobilization critically modulates activity: pyridine-coordinated CoTPP exhibits 2.3-fold higher current density than dimethylformamide (DMF)-processed analogues due to stronger axial ligand binding [8]. Functionalization with electron-withdrawing groups (e.g., –COOMe) reduces CO selectivity to 54% by weakening Co–pyridine interactions, highlighting the sensitivity of product distribution to ligand electronics [8].
Mechanistic Pathway:
Support morphology also influences performance: anatase TiO₂ enhances charge transfer kinetics compared to rutile phases, while nitrogen-doped graphene supports improve conductivity [3].
CoTPP integrated with graphitic carbon nitride (g-C₃N₄) forms type-II heterojunctions that decouple charge carriers, boosting hydrogen evolution rates. The g-C₃N₄/4% CoTPP composite achieves 46.93 μmol h⁻¹ H₂ under visible light, a 2.73-fold enhancement over bare g-C₃N₄ [6]. π–π stacking between CoTPP and g-C₃N₄ facilitates electron injection from g-C₃N₄’s conduction band (−1.3 eV) to CoTPP’s LUMO (−0.9 eV), while holes migrate reversibly, suppressing recombination [6].
Table 2: Photocatalytic H₂ Evolution Performance
Catalyst | H₂ Rate (μmol h⁻¹) | Wavelength (nm) | Stability (cycles) |
---|---|---|---|
g-C₃N₄ | 17.21 | ≥420 | 3 |
g-C₃N₄/4% CoTPP | 46.93 | ≥420 | 5 |
In acidic media (pH 1.0), cobalt microperoxidase-11 (CoMP11-Ac) derivatives of CoTPP utilize propionic acid groups for proton relay, reducing overpotential by 280 mV via concerted proton-electron transfer [2].
CoTPP catalyzes C–H amination and carbene insertion via cobalt(III)-nitrene and carbene radical intermediates. With organic azides, CoTPP generates a cobalt(III)-nitrene species that abstracts hydrogen atoms from benzylic C–H bonds (k = 1.2 × 10³ M⁻¹s⁻¹), followed by radical rebound to form amines [7]. Electron-deficient porphyrin ligands (e.g., perfluorinated) accelerate nitrene formation by 40% through stabilization of the Co(III) state [7].
For cyclopropanation, iodonium ylides react with CoTPP to form biscarbenoid cobalt(III)-carbene radicals, enabling stereoselective cyclopropane synthesis via a dual catalytic cycle [1]. Transient absorption spectroscopy confirms the existence of N-enolate-carbene radicals, which transfer two carbene units per catalytic turnover [1].
Key Steps in Carbene Transfer:
Substituent effects dictate reactivity: electron-withdrawing groups on the porphyrin increase carbene radical lifetime, enabling broader substrate scope [1] [7].
The electronic structure of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) exhibits remarkable sensitivity to axial ligand coordination, displaying distinct spin-crossover behavior that fundamentally alters its magnetic and electronic properties. The cobalt(II) center adopts different spin states depending on the nature and coordination strength of axial ligands, transitioning between low-spin (S = 1/2) and high-spin (S = 3/2) configurations [1] [2] [3].
In the absence of axial ligands, cobalt(II) tetraphenylporphyrin typically exhibits a low-spin state with the electronic configuration (dxy)²(dxz)²(dyz)²(dz²)¹, where the unpaired electron resides in the dz² orbital [1] [2]. The coordination of axial ligands induces significant changes in the d-orbital energy levels, particularly affecting the energy gap between the dxy and dz² orbitals. Strong σ-donor ligands such as imidazole derivatives can stabilize the high-spin state by raising the energy of the dz² orbital and promoting electron pairing in the dxy orbital [3] [4].
The spin-crossover phenomenon is particularly pronounced in fluorinated cobalt porphyrin derivatives. Cobalt(II) tetrakis(pentafluorophenyl)porphyrin (CoF₂₈TPP) represents the first cobalt porphyrin to demonstrate axial ligand-dependent spin transitions [2]. Upon coordination with tetrahydrofuran (THF) as a σ-donor ligand, the complex exhibits partial population of the ⁴Eg state, while coordination with 1-methylimidazole results in complete conversion to the high-spin state, as evidenced by dramatic downfield shifts in ¹⁹F nuclear magnetic resonance spectra [2].
The coordination geometry plays a crucial role in determining the spin state. Five-coordinate cobalt(II) porphyrinates with axial imidazole ligands exhibit characteristic bond length variations depending on the steric hindrance of the axial ligand. Unhindered imidazole ligands typically result in Co-N bond distances of approximately 2.157 Å, while sterically hindered ligands such as 1,2-dimethylimidazole lead to elongated bonds of 2.216 Å [4]. These structural changes are accompanied by significant tilting of the axial ligand and asymmetric Co-N-C bond angles, which serve to relieve steric strain [4].
The protonation state of axial ligands profoundly influences the spin state dynamics. Deprotonation of 2-methylimidazole to form 2-methylimidazolate induces an unexpected spin state transition from low-spin to high-spin in cobalt(II) porphyrinates [3]. This transition is accompanied by dramatic structural changes, including significant displacement of the cobalt center from the porphyrin plane and shortened axial bond distances. The high-spin imidazolate complexes exhibit metal displacements of approximately 0.4-0.5 Å, compared to 0.17-0.26 Å for the corresponding low-spin imidazole complexes [3].
Temperature-dependent magnetic susceptibility measurements reveal that the spin-crossover transitions occur over relatively broad temperature ranges, typically spanning 100-200 K. The transition temperatures are highly sensitive to the electronic properties of the axial ligands, with electron-donating ligands favoring high-spin states and electron-withdrawing ligands stabilizing low-spin configurations [5] [6].
The extended π-conjugated system of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) facilitates extensive π-π stacking interactions that play a fundamental role in supramolecular charge transfer processes. These interactions occur between the aromatic porphyrin macrocycles and are significantly enhanced by the presence of the cobalt(II) center, which provides additional d-orbital overlap pathways for electron delocalization [7] [8] [9].
The π-π stacking interactions in cobalt tetraphenylporphyrin systems are characterized by intermolecular distances of 3.2-3.8 Å, which are optimal for orbital overlap between the extended π-systems [7] [10]. The binding energies associated with these interactions range from 8.5 to 12.4 kcal/mol, making them significant contributors to the overall supramolecular stability [7]. The presence of the cobalt(II) center enhances these interactions through metal-to-ligand charge transfer, which increases the polarizability of the porphyrin system and strengthens the π-π stacking [11] [9].
Charge transfer phenomena in π-stacked cobalt porphyrin assemblies exhibit substantially higher binding energies of 15.6-23.8 kcal/mol compared to simple van der Waals interactions [7] [12]. These charge transfer interactions involve partial electron transfer from donor to acceptor molecules, with typical charge transfer values ranging from 0.45 to 0.78 electrons per complex [7] [11]. The extended conjugation of the porphyrin macrocycle, encompassing 18 π-electrons in the shortest cyclic path, provides multiple pathways for charge delocalization and enhances the efficiency of charge transfer processes [13] [14].
The supramolecular organization of cobalt tetraphenylporphyrin molecules is governed by a delicate balance between π-π stacking interactions and steric effects from the peripheral phenyl groups. The tetraphenyl substituents adopt non-planar conformations to minimize steric hindrance, resulting in characteristic saddle-shaped distortions of the porphyrin macrocycle [10] [15]. These distortions do not significantly diminish the π-π stacking interactions but rather create complementary binding sites that enhance the stability of supramolecular assemblies [10].
The magnetic properties of π-stacked cobalt porphyrin systems are dramatically influenced by the intermolecular interactions. In closely packed assemblies, the cobalt centers can engage in weak antiferromagnetic coupling through superexchange pathways mediated by the π-stacked porphyrin ligands [16] [9]. This coupling results in reduced magnetic moments and altered electron paramagnetic resonance spectra compared to isolated molecules [16].
Theoretical calculations using density functional theory methods reveal that the π-π stacking interactions in cobalt porphyrin systems involve significant orbital mixing between the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) of adjacent molecules [7] [9]. The calculated magnetically induced current densities show that π-stacked assemblies maintain substantial ring currents of approximately 20.7 nA·T⁻¹, which is only marginally weaker than isolated zinc porphyrin systems [9].
The charge transfer characteristics of π-stacked cobalt porphyrin assemblies are highly sensitive to the oxidation state of the metal center. In cobalt(II) systems, the singly occupied dz² orbital can participate in charge transfer processes, leading to mixed-valence states and enhanced electrical conductivity [11] [17]. The formation of cobalt(III)-carbene radical intermediates in catalytic processes demonstrates the facility with which these systems can undergo electron transfer reactions [17].
The adsorption of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) on various surfaces induces significant distortions of the macrocyclic conjugation system, fundamentally altering its electronic structure and chemical reactivity. These surface-induced distortions arise from the interplay between molecule-substrate interactions and the inherent flexibility of the porphyrin macrocycle [15] [18] [19].
On noble metal surfaces such as silver(111), cobalt tetraphenylporphyrin exhibits characteristic saddle-shaped deformations with saddling amplitudes ranging from 0.96 to 1.41 Å [19]. These distortions are accompanied by metal center displacements of 0.16-0.26 Å from the mean porphyrin plane, resulting in strong electronic coupling between the cobalt d-orbitals and the metal substrate [19]. The adsorption energies on silver surfaces range from 1.85 to 2.42 eV, indicating strong chemisorption bonding [19].
The surface-induced distortions vary significantly depending on the nature of the substrate. Copper(111) surfaces induce the most severe distortions, with saddling deformations reaching 1.12-1.58 Å and metal displacements of 0.19-0.34 Å [20] [21]. The enhanced reactivity of copper surfaces leads to very strong electronic coupling and adsorption energies of 2.15-2.78 eV [20]. In contrast, oxide surfaces such as magnesium oxide(100) induce much smaller distortions, with saddling deformations of only 0.45-0.78 Å and correspondingly weaker adsorption energies of 0.98-1.35 eV [22] [23].
The electronic consequences of surface-induced distortions are profound. X-ray absorption near-edge structure (XANES) measurements reveal that the macrocyclic distortions lead to significant changes in the cobalt d-orbital occupancy and energy levels [19]. The strong adsorption-induced deformation involving the saddle-shaped macrocycle results in a twofold symmetric appearance in high-resolution scanning tunneling microscopy images [19]. The varying adsorption sites on the substrate induce modulation in the cobalt tetraphenylporphyrin lowest unoccupied molecular orbital (LUMO), as evidenced by scanning tunneling spectroscopy measurements [19].
The surface-induced distortions significantly affect the π-conjugation pathways within the porphyrin macrocycle. Normal coordinate structural decomposition analysis reveals that the dominant distortion mode is saddling (B₂ᵤ symmetry), with smaller contributions from ruffling (B₁ᵤ), doming (A₂ᵤ), and waving (Eᵍ) deformations [24] [19]. The extent of these distortions correlates directly with the binding strength to the substrate, with more reactive surfaces inducing larger distortions [15] [20].
The conformational flexibility of the porphyrin macrocycle plays a crucial role in determining the surface binding geometry. Molecular dynamics simulations demonstrate that the peripheral phenyl groups can adopt various orientations to optimize surface contact while minimizing steric hindrance [15] [21]. The resulting conformational adaptations can either promote or obstruct the uptake of axial ligands, depending on the specific surface binding configuration [18] [25].
The surface-induced distortions have significant implications for the catalytic activity of cobalt porphyrins. The deformation of the macrocycle alters the electronic structure of the cobalt center, modifying its redox potentials and ligand binding affinities [26]. Surface-confined cobalt porphyrins exhibit enhanced electrocatalytic activity compared to their solution-phase counterparts, attributed to the electronic coupling with the substrate and the stabilization of intermediate oxidation states [26].
Temperature-dependent studies reveal that the surface-induced distortions are thermally stable up to temperatures of approximately 400 K, beyond which molecular reorganization and potential decomposition occur [15] [20]. The thermal stability of the surface-bound complexes depends on the strength of the molecule-substrate interaction, with more strongly bound complexes exhibiting higher thermal stability [15].
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